N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid
Description
N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid is a complex organic compound that combines the properties of an imine and a phosphoric acid derivative
Properties
CAS No. |
62729-83-3 |
|---|---|
Molecular Formula |
C14H15N2O6P |
Molecular Weight |
338.25 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid |
InChI |
InChI=1S/C14H12N2O2.H3O4P/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(9-5-12)16(17)18;1-5(2,3)4/h2-10H,1H3;(H3,1,2,3,4) |
InChI Key |
YYWGVIRJNFMORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-].OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine typically involves the condensation of 4-methylbenzaldehyde with 4-nitroaniline under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting imine can then be purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid exerts its effects depends on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. The phosphoric acid moiety may enhance the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine: Lacks the phosphoric acid group.
N-(4-methylphenyl)-1-(4-aminophenyl)methanimine: Contains an amino group instead of a nitro group.
N-(4-methylphenyl)-1-(4-nitrophenyl)methanamine: Contains an amine group instead of an imine group.
Uniqueness
The presence of both the imine and phosphoric acid groups in N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine;phosphoric acid makes it unique, providing a combination of reactivity and solubility that is not found in similar compounds.
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